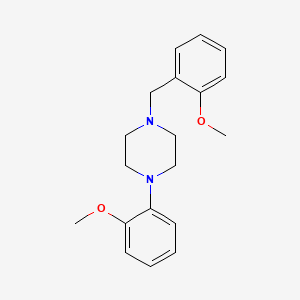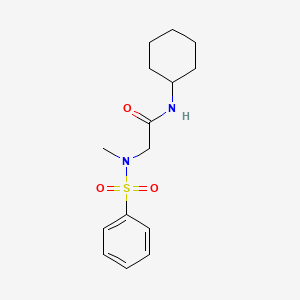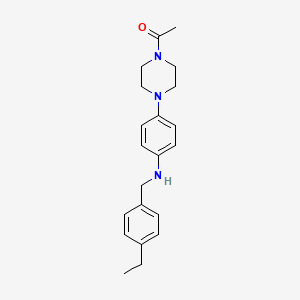![molecular formula C19H18ClNO3 B5887190 methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly known as GW501516 and is classified as a selective androgen receptor modulator (SARM). GW501516 has been found to have numerous potential applications in scientific research, particularly in the areas of metabolism, cardiovascular disease, and cancer.
Mechanism of Action
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a transcription factor that plays a key role in regulating metabolism, particularly in skeletal muscle cells. Activation of PPARδ by GW501516 leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved metabolic function.
Biochemical and Physiological Effects
GW501516 has been found to have numerous biochemical and physiological effects. In addition to its effects on metabolism, studies have shown that GW501516 can improve cardiovascular function by reducing inflammation and oxidative stress. GW501516 has also been found to have potential anticancer properties, as it can inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of GW501516 for lab experiments is its high potency. Studies have shown that even low doses of GW501516 can have significant effects on gene expression and metabolic function. However, one of the limitations of GW501516 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Future Directions
There are numerous potential future directions for research on GW501516. One area of interest is the compound's effect on mitochondrial function, as studies have suggested that GW501516 may improve mitochondrial biogenesis and function. Another area of interest is the potential use of GW501516 as a performance-enhancing drug, particularly in the field of endurance sports. However, further research is needed to fully understand the safety and efficacy of GW501516 for these applications.
Synthesis Methods
The synthesis of GW501516 involves several steps, including the reaction of 4-chloro-3-methylphenol with ethyl bromide to form 2-(4-chloro-3-methylphenoxy)ethyl bromide. The resulting compound is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate.
Scientific Research Applications
GW501516 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the compound's effect on metabolism. Studies have shown that GW501516 can increase the expression of genes involved in fatty acid oxidation and improve glucose uptake in skeletal muscle cells. This suggests that GW501516 may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-13-11-14(7-8-17(13)20)24-10-9-21-12-16(19(22)23-2)15-5-3-4-6-18(15)21/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJPDSOQMWNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)

